5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one

Catalog No.
S11892866
CAS No.
63444-73-5
M.F
C16H15NOS
M. Wt
269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one

CAS Number

63444-73-5

Product Name

5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one

IUPAC Name

5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C16H15NOS/c1-12-15(18)17(14-10-6-3-7-11-14)16(19-12)13-8-4-2-5-9-13/h2-12,16H,1H3

InChI Key

HMZGRFPANBVBFF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=CC=C3

5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one is a member of the thiazolidinone family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The compound has the molecular formula C15H13NOSC_{15}H_{13}NOS and features a thiazolidinone core with two phenyl groups and a methyl substituent at the 5-position. Thiazolidinones are known for their diverse biological activities and have gained attention in medicinal chemistry.

Typical of thiazolidinones, including:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can lead to the formation of corresponding amines.
  • Substitution Reactions: Nucleophilic substitutions may occur at the carbonyl carbon or the sulfur atom, depending on the reaction conditions.

The synthesis typically involves the condensation of an appropriate imine with thioglycolic acid or its derivatives, leading to the formation of the thiazolidinone structure .

Thiazolidinones, including 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one, exhibit a broad spectrum of biological activities. These compounds have been studied for their:

  • Antimicrobial Properties: They show activity against various bacterial strains.
  • Antioxidant Activity: Thiazolidinones can scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Anti-inflammatory Effects: Some studies indicate that these compounds may inhibit inflammatory pathways.

The specific biological activities of 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one may vary based on its structural modifications and the presence of substituents .

The synthesis of 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one typically involves:

  • Condensation Reaction: A C-aryl-N-aryl imine is reacted with thioglycolic acid in the presence of a catalyst such as pyridine and a dehydrating agent like 2-methyltetrahydrofuran.
  • Reflux Conditions: The reaction mixture is heated under reflux to facilitate the formation of the thiazolidinone ring.
  • Purification: The product is usually purified through column chromatography or recrystallization to obtain pure 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one .

5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it can serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agriculture: Its antimicrobial properties may be explored for agricultural applications as a biopesticide.

Research continues to explore its potential in drug design and development .

Interaction studies involving 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one focus on its binding affinities with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic benefits. For example:

  • Enzyme Inhibition: Research may assess how effectively this compound inhibits specific enzymes linked to disease pathways.

Understanding these interactions is crucial for optimizing its pharmacological profile and enhancing efficacy in therapeutic applications .

Several compounds share structural similarities with 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,3-DiphenylthiazolidinoneContains two phenyl groups and a thiazolidine ringKnown for strong antimicrobial activity
4-ThiazolidinoneFive-membered ring with nitrogen and sulfurExhibits different biological activities
2-AcetylthiazolidineAcetyl group substitution at position 2Enhanced lipophilicity affecting bioavailability
5-EthylthiazolidineEthyl group at position 5Variations in pharmacokinetics

These compounds illustrate variations in substituents that can impact their biological activity and pharmacological properties. The unique combination of methyl and diphenyl groups in 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one contributes to its distinct profile among thiazolidinones .

Cyclocondensation Strategies Using Thiolactic Acid

The synthesis of 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one derivatives predominantly relies on cyclocondensation reactions between Schiff bases and thiolactic acid. This method, first optimized by Patel and colleagues in 1976, involves the reaction of N-benzylideneaniline derivatives with thiolactic acid under mild conditions. The process typically employs tetrahydrofuran (THF) or 2-methyltetrahydrofuran as solvents, with 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) as a coupling agent to facilitate cyclization.

A representative reaction pathway proceeds as follows:

  • Schiff Base Formation: Condensation of aniline derivatives with benzaldehyde derivatives yields N-benzylideneaniline intermediates.
  • Thiolactic Acid Activation: Thiolactic acid reacts with T3P in the presence of pyridine, generating a reactive thioester intermediate.
  • Cyclization: Nucleophilic attack by the sulfur atom of the thioester on the imine carbon of the Schiff base forms the thiazolidinone ring, with concurrent elimination of water.

Key reaction parameters include:

ParameterOptimal ConditionImpact on Yield
SolventTHF/2-MeTHF85–92%
TemperatureRoom temperatureMinimizes side products
Stoichiometry (T3P)2.0 equivalentsEnsures complete activation

This method has been successfully scaled for gram-scale synthesis, with purification achieved via recrystallization from ethanol-water mixtures.

Stereochemical Control in Cis-Isomer Formation

The stereochemical outcome of 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one synthesis is critically influenced by the geometry of the Schiff base intermediate and the reaction kinetics. X-ray crystallographic studies reveal that the cis isomer dominates in solid-state structures, with a 3:1 cis:trans ratio observed in crude reaction mixtures. This preference arises from:

  • Transition-State Stabilization: The thiolactic acid’s methyl group adopts a pseudoaxial orientation during cyclization, favoring a chair-like transition state that positions the phenyl groups on adjacent carbons (cis configuration).
  • Crystal Packing Effects: Envelope puckering of the thiazolidinone ring (with sulfur as the flap) creates a concave surface that accommodates the cis-oriented phenyl rings through van der Waals interactions.

Comparative analysis of dihedral angles:

Structural FeatureCis Isomer (°)Trans Isomer (°)
Phenyl ring (C2)–thiazolidinone69.7582.30
Phenyl ring (N3)–thiazolidinone56.5664.89
Inter-phenyl ring dihedral76.0489.12

Controlled crystallization using chiral resolving agents, such as (+)-diethyl tartrate, can enrich the cis isomer to >95% enantiomeric excess.

Solvent-Free Approaches for Green Synthesis

Recent advancements in sustainable chemistry have enabled solvent-free synthesis of thiazolidinone derivatives, though applications to 5-methyl-2,3-diphenyl variants remain exploratory. A promising protocol involves:

  • Mechanochemical Grinding: Schiff base precursors are mixed with thiolactic acid and a catalytic amount of p-toluenesulfonic acid in a ball mill.
  • Thermal Activation: Subsequent heating at 80°C for 30 minutes completes the cyclization without solvent.

Preliminary results show comparable yields (78–85%) to traditional methods, with reduced reaction times (≤1 hour vs. 6–8 hours). Key advantages include:

  • Energy Efficiency: 60% reduction in thermal energy input.
  • Waste Minimization: Elimination of organic solvent waste streams.
  • Scalability: Demonstrated efficacy at 50 g batch sizes.

Further optimization is required to address challenges in stereochemical control under solvent-free conditions. Hybrid approaches combining microwave irradiation (100 W, 100°C) with minimal solvent volumes (≤0.5 mL/g) are under investigation to enhance both yield and isomer selectivity.

The rise of antibiotic-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), has intensified the search for novel antimicrobial agents. 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one derivatives have shown promise in this domain, with structural analogs exhibiting activity against resistant strains. For example, a related series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated potent antibacterial effects against MRSA, with minimum inhibitory concentrations (MIC) ranging from 67.5 to 135.1 μM [2]. While the exact mechanism remains under investigation, molecular docking studies suggest that these compounds may inhibit bacterial cell wall synthesis by targeting Escherichia coli MurB, an enzyme critical for peptidoglycan biosynthesis [2].

Structural Determinants of Activity

The antimicrobial efficacy of thiazolidinone derivatives correlates with substituent electronic properties. Electron-withdrawing groups at the 5-position enhance activity against MRSA, as evidenced by compound 12 (MIC: 67.5 μM), which outperformed streptomycin (MIC: 171.9 μM) in suppressing MRSA growth [2]. The 2,3-diphenyl configuration in 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one may similarly improve membrane penetration due to increased hydrophobicity, though direct studies on this specific derivative are needed.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives Against Resistant Gram-Positive Pathogens

CompoundMIC (μM) Against MRSAMBC (μM) Against MRSAReference Standard (MIC)
12135.1 ± 0.08270.2 ± 0.06Streptomycin (171.9 ± 0.02)
15157.9 ± 0.03215.8 ± 0.04Ampicillin (Inactive)

Data adapted from studies on structural analogs [2].

Antiproliferative Effects on Solid Tumor Cell Lines

The antiproliferative potential of 1,3-thiazolidin-4-one derivatives has been extensively explored, particularly against solid tumors. While 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one has not been directly tested, closely related analogs inhibit cancer cell proliferation via epidermal growth factor receptor (EGFR) kinase inhibition. For instance, compound 4c, an imidazothiazole-thiazolidinone hybrid, exhibited IC~50~ values of 10.74 ± 0.40 μM against A549 lung adenocarcinoma cells and 18.73 ± 0.88 μM against MCF-7 breast cancer cells [3]. Apoptosis induction, confirmed through AO/EB dual staining assays, suggests that thiazolidinone derivatives trigger programmed cell death in malignancy [3].

Mechanistic Insights

Molecular dynamics simulations reveal that thiazolidinone derivatives bind competitively to the ATP-binding pocket of EGFR, disrupting downstream signaling pathways such as MAPK and PI3K/Akt [3]. The 5-methyl and 2,3-diphenyl substituents in 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one may enhance binding affinity through hydrophobic interactions with residues like Leu694 and Thr854, though confirmatory studies are warranted.

Table 2: Antiproliferative Activity of Thiazolidinone Analogs

CompoundIC~50~ (μM) A549 Lung CancerIC~50~ (μM) MCF-7 Breast CancerSelectivity Index (HEK293 vs. A549)
4c10.74 ± 0.4018.73 ± 0.888.97
Erlotinib6.12 ± 0.928.45 ± 1.101.32

Selectivity index calculated as IC~50~ (normal cells)/IC~50~ (cancer cells) [3].

Cyclooxygenase Inhibition for Anti-Inflammatory Applications

Cyclooxygenase (COX) enzymes, key mediators of inflammation, represent another therapeutic target for thiazolidinone derivatives. Although direct evidence for 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one is limited, structural analogs demonstrate COX-2 selectivity in computational models. For example, docking studies of 5-(3-naphthalen-2-yl-5-aryl-4,5-dihydropyrazol-1-yl)-thiazolidine-2,4-diones revealed favorable interactions with COX-2’s hydrophobic pocket, particularly with residues Tyr385 and Ser530 [1].

Anti-Inflammatory Activity Profiling

In vitro assays using protein albumin denaturation models indicate that thiazolidinone derivatives suppress inflammation by stabilizing lysosomal membranes and preventing protease release [3]. Compound 4c reduced denaturation by 78% at 100 μM, comparable to diclofenac (82%), suggesting shared mechanisms of action [3]. The 2,3-diphenyl groups in 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one may further enhance COX-2 affinity by occupying the enzyme’s side pocket, a hypothesis requiring experimental validation.

The positioning of aryl substituents on the thiazolidinone scaffold represents a critical determinant of pharmacological activity, with extensive structure-activity relationship studies demonstrating profound effects on target selectivity and potency [1] [2] [3]. The fundamental understanding of aryl substituent positioning emerges from comprehensive molecular docking studies and binding mode analyses that reveal distinct interaction patterns with biological targets.

Para-substituted phenyl rings consistently demonstrate superior pharmacological activity compared to their meta and ortho counterparts across multiple therapeutic targets [4] [2] [3]. In tyrosine kinase inhibition studies, compound 4 containing para-substituted phenyl moieties exhibited exceptional multi-target inhibition with inhibitory concentration fifty values of 0.015 micromolar against c-met kinase, representing a 100-fold enhancement compared to unsubstituted analogs [1]. This remarkable potency stems from optimal geometric alignment with the ATP-binding pocket, where para-substitution facilitates critical hydrophobic interactions with residues Met43, Ala59, Leu68, and Pro364 [2].

Meta-substitution patterns provide moderate activity enhancement, particularly evident in hepatitis C virus nonstructural protein 5B polymerase inhibition studies [3]. Compound 11 bearing meta-fluorophenyl substitution achieved an inhibitory concentration fifty of 34.6 micromolar, demonstrating selective binding through aromatic-aromatic interactions with Tyr477 and electrostatic contacts with Arg422 [3]. The meta-positioning allows for favorable van der Waals interactions while maintaining sufficient spatial freedom for conformational adjustments within the binding pocket.

Ortho-substitution generally results in diminished activity due to steric hindrance and unfavorable binding geometries [2] [3]. However, specific ortho-substituted derivatives, such as compound 21 with ortho-chlorophenyl groups, maintain moderate activity (inhibitory concentration fifty of 45.3 micromolar) through compensatory electrostatic interactions with guanidine groups of arginine residues [3]. The reduced activity primarily results from conformational constraints that limit optimal protein-ligand interactions.

Disubstituted aromatic systems demonstrate exceptional pharmacological profiles, with dichloro-2,6-phenyl derivatives achieving remarkable potency [3]. Compound 24 represents the most potent derivative in its series with an inhibitory concentration fifty of 5.6 micromolar, attributed to simultaneous electrostatic interactions with Arg422 and Arg490 through its chlorine atoms [3]. This disubstitution pattern creates a synergistic effect where multiple favorable interactions occur simultaneously.

Extended aromatic systems, including biphenyl and naphthalenyl substituents, provide enhanced binding affinity through increased hydrophobic surface area [5] [2]. Compound 31 containing naphthalenyl substitution achieved the highest potency in human dihydroorotate dehydrogenase inhibition studies with an inhibitory concentration fifty of 1.12 micromolar [2]. The extended aromatic system occupies the hydrophobic subsite efficiently while forming critical hydrogen bonds with Tyr38 and water-mediated interactions with Ala55 [2].

The structure-activity relationship analysis reveals that hydrophobic substituents at para or meta positions of the phenyl rings are particularly beneficial for maintaining bioactivities [2]. Molecular modeling studies demonstrate that these positions allow optimal contact with hydrophobic residues in enzyme active sites while avoiding steric clashes that occur with ortho-substitution [2]. The binding mode investigations consistently show that para-substituted derivatives form the most stable protein-ligand complexes through maximized hydrophobic interactions and minimal conformational strain.

Role of Methyl Group at Carbon-5 Position in Bioavailability

The methyl group at the carbon-5 position of the thiazolidin-4-one ring system plays a pivotal role in determining the bioavailability and pharmacokinetic profile of 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one [6] [7] [8]. This structural modification significantly influences molecular properties that govern absorption, distribution, metabolism, and excretion characteristics, ultimately affecting therapeutic efficacy.

Lipophilicity modulation represents the primary mechanism through which the carbon-5 methyl group influences bioavailability [7] [3]. The introduction of this methyl substituent increases the calculated logarithm of partition coefficient values from 3.5-4.2 to 4.2-4.9, representing a significant enhancement in lipophilic character [7]. This increased lipophilicity directly correlates with enhanced membrane permeability, facilitating passive diffusion across biological membranes including the gastrointestinal tract, hepatocyte membranes, and cellular barriers [7] [9].

Gastrointestinal absorption characteristics remain favorable despite the increased lipophilicity, with both carbon-5 unsubstituted and methylated derivatives demonstrating high gastrointestinal absorption potential [7]. Computational absorption, distribution, metabolism, and excretion studies indicate that the methyl group does not significantly impair intestinal permeability, maintaining the oral bioavailability profile essential for therapeutic application [7] [10]. The optimal balance between lipophilicity and aqueous solubility ensures efficient absorption while avoiding excessive hydrophobic character that could impede dissolution.

Blood-brain barrier permeability remains consistently low for both substituted and unsubstituted derivatives, indicating that the carbon-5 methyl group does not alter central nervous system penetration characteristics [7]. This property profile suggests that 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one maintains peripheral selectivity, potentially reducing central nervous system-related adverse effects while concentrating therapeutic activity in target tissues [7].

Aqueous solubility parameters demonstrate a notable decrease following carbon-5 methylation, with water solubility shifting from moderate to low-moderate range [7]. This reduction in aqueous solubility presents formulation challenges that may require specialized delivery systems or solubilization strategies to maintain bioavailability [7]. However, the maintained high gastrointestinal absorption suggests that dissolution rate-limiting effects may be overcome through appropriate pharmaceutical formulation approaches.

Cytochrome P450 enzyme interactions exhibit selectivity changes with carbon-5 methylation, shifting from cytochrome P450 2C9 inhibition to cytochrome P450 1A2 inhibition [7]. This alteration in metabolic pathway selectivity has significant implications for drug-drug interactions and metabolic stability. The cytochrome P450 1A2 inhibition profile may provide metabolic advantages in certain patient populations while requiring consideration of potential interactions with co-administered medications [7].

Drug-likeness parameters demonstrate improvement with carbon-5 methylation, as evidenced by increased bioavailability scores from 0.55 to 0.58 [9] [10]. The enhanced drug-likeness profile reflects optimal balance of molecular properties according to established pharmaceutical principles, including molecular weight, hydrogen bond donors and acceptors, rotatable bonds, and polar surface area [9]. These improvements suggest better overall pharmaceutical properties and increased likelihood of successful therapeutic application.

Pharmacokinetic modeling studies reveal that the carbon-5 methyl group influences absorption kinetics and plasma concentration profiles [11]. Thiazolidinone derivatives with carbon-5 substitution demonstrate rapid absorption with peak concentrations achieved within 0.5 to 1 hour following oral administration [11]. The absorption pattern, while sometimes erratic, maintains sufficient bioavailability for therapeutic efficacy, with elimination half-lives ranging from 5.9 hours, indicating suitable dosing intervals for clinical application [11].

The structure-bioavailability relationship analysis demonstrates that the carbon-5 methyl group represents an optimal substitution for enhancing pharmaceutical properties while maintaining therapeutic activity [8]. The increased lipophilicity facilitates membrane permeation and cellular uptake, while the maintained gastrointestinal absorption ensures oral bioavailability [7] [9]. The selective cytochrome P450 enzyme inhibition profile provides opportunities for metabolic optimization and reduced drug interaction potential compared to unsubstituted analogs [7].

Electronic Effects of Para-Substituted Phenyl Rings

The electronic properties of para-substituted phenyl rings in 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one derivatives exert profound influences on pharmacological activity through distinct mechanisms involving resonance and inductive effects [12] [13] [14]. These electronic perturbations modulate electron density distribution throughout the molecular framework, ultimately affecting binding affinity, selectivity, and therapeutic efficacy.

Electron-withdrawing groups at the para position demonstrate significant activity enhancement through multiple complementary mechanisms [15] [13] [14]. Chlorine substitution, representing a moderate electron-withdrawing group with dual inductive and resonance effects, provides 5-10 fold activity enhancement through electrostatic interactions with positively charged amino acid residues in protein binding sites [4] [15]. The electron-withdrawing character increases the electrophilic nature of the thiazolidinone ring system, facilitating nucleophilic attack by cysteine residues and enhancing covalent binding interactions [15].

Nitro group substitution exhibits particularly complex electronic effects, combining strong resonance and inductive electron withdrawal [16] [17] [13]. Para-nitro derivatives demonstrate 2-4 fold activity enhancement, primarily through disruption of π-π stacking interactions and modulation of aromatic ring electron density [16] [17]. The nitro group's strong electron-withdrawing character creates electron-deficient aromatic systems that engage in favorable interactions with electron-rich amino acid side chains, particularly tryptophan and tyrosine residues [17].

Trifluoromethyl substitution represents the extreme of electron-withdrawing character, providing 3-6 fold activity enhancement through strong inductive effects [15]. The trifluoromethyl group's exceptional electronegativity creates significant dipole moments that facilitate electrostatic interactions with polar amino acid residues [15]. Additionally, the hydrophobic character of the trifluoromethyl group contributes to favorable van der Waals interactions within hydrophobic binding pockets [15].

Electron-donating groups demonstrate superior activity enhancement compared to electron-withdrawing substituents, with hydroxyl groups providing 8-12 fold improvements in pharmacological activity [16] [17]. The para-hydroxyl substitution enables multiple favorable interactions, including hydrogen bonding with polar amino acid residues, resonance donation that modulates aromatic ring reactivity, and enhanced solubility characteristics [16] [17]. The optimal positioning of hydroxyl groups at the para position maximizes hydrogen bonding potential while minimizing steric interference [17].

Methoxy substitution provides moderate electron donation through resonance effects, resulting in 6-8 fold activity enhancement [4] [16]. The methoxy group combines hydrophobic interactions from the methyl portion with hydrogen bonding acceptor capability from the oxygen atom [4] [16]. This dual functionality enables simultaneous engagement with both hydrophobic and polar regions of protein binding sites, optimizing binding affinity and selectivity [16].

Amino group substitution represents the strongest electron-donating effect, providing 10-15 fold activity enhancement through multiple hydrogen bonding interactions [17]. The para-amino substitution creates highly nucleophilic aromatic systems that readily engage in electrostatic interactions with electron-deficient regions of target proteins [17]. The dual hydrogen bonding capability of the amino group enables formation of multiple simultaneous interactions, significantly stabilizing protein-ligand complexes [17].

Halogen substituents exhibit unique dual electronic character, combining electron-withdrawing inductive effects with electron-donating resonance contributions [15] [13] [18]. Bromine substitution provides 4-6 fold activity enhancement through halogen bonding interactions, a recently recognized non-covalent interaction mechanism [16] [18]. The polarizable electron cloud of bromine enables favorable interactions with electron-deficient regions of proteins while maintaining the electron-withdrawing character necessary for optimal binding geometry [18].

Fluorine substitution demonstrates moderate activity enhancement (3-5 fold) despite its small size and high electronegativity [3] [15]. The unique properties of fluorine, including its ability to form weak but numerous interactions with protein residues, contribute to binding affinity enhancement [15]. The fluorine atom's electron-withdrawing character modulates the electronic properties of the aromatic ring while its small size minimizes steric interference [15].

Positional selectivity analysis reveals consistent trends across electronic substituent types, with para substitution providing optimal activity enhancement compared to meta and ortho positions [13] [14]. The para position enables maximum resonance communication with the thiazolidinone ring system while avoiding steric conflicts that occur with ortho substitution [13]. Meta positioning provides intermediate activity levels due to reduced resonance interaction but maintained inductive effects [13].

Selectivity indices demonstrate that electron-donating groups provide superior selectivity profiles compared to electron-withdrawing substituents [16] [17]. Amino substitution achieves the highest selectivity index of 5.2, reflecting both high target affinity and reduced off-target interactions [17]. This selectivity advantage stems from the specific geometric and electronic requirements for optimal amino group interactions, which are satisfied by fewer protein binding sites compared to the more general hydrophobic interactions favored by electron-withdrawing groups [17].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

269.08743528 g/mol

Monoisotopic Mass

269.08743528 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types